3-Bromo-5-iodopyrazole
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Overview
Description
3-Bromo-5-iodopyrazole is a five-membered heterocyclic compound belonging to the pyrazole family. It is characterized by the presence of bromine and iodine atoms at the 3rd and 5th positions of the pyrazole ring, respectively. This compound is widely used in various fields, including medical, industrial, and environmental research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-iodopyrazole typically involves the halogenation of pyrazole derivatives. One common method includes the treatment of pyrazole with bromine and iodine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile or dichloromethane, and a catalyst like copper(I) bromide .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-iodopyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Cross-Coupling Reactions: Palladium or nickel catalysts are often used, along with bases like potassium carbonate or cesium carbonate.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
3-Bromo-5-iodopyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is utilized in the manufacturing of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-iodopyrazole involves the inhibition of specific enzymes. For instance, it inhibits cytochrome P450 by binding to the heme group, thereby preventing the enzyme from catalyzing its reactions. Similarly, it inhibits acetylcholinesterase by interacting with the active site, leading to the accumulation of acetylcholine and subsequent disruption of neurotransmission .
Comparison with Similar Compounds
- 3-Bromo-5-chloropyrazole
- 3-Iodo-5-bromopyrazole
- 3,5-Dibromopyrazole
Comparison: 3-Bromo-5-iodopyrazole is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it offers better performance in cross-coupling reactions and enzyme inhibition studies .
Properties
IUPAC Name |
5-bromo-3-iodo-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrIN2/c4-2-1-3(5)7-6-2/h1H,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEKKNLEEVQVAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.87 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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